3-(4-chlorophenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(4-chlorophenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound It features a thiazolo[3,2-a]pyridine core, which is a fused bicyclic structure known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts, such as transition metals or organocatalysts, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be utilized to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogen substitution reactions, particularly involving the chlorophenyl and fluorophenyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(4-chlorophenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their diverse biological activities and structural similarity to thiazolo[3,2-a]pyridines
Thiazolo[3,2-b][1,2,4]triazoles: Another class of heterocyclic compounds with comparable structural features and applications.
Uniqueness
3-(4-chlorophenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile stands out due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups.
Properties
Molecular Formula |
C20H14ClFN2O2S |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C20H14ClFN2O2S/c21-13-7-5-12(6-8-13)20(26)11-27-19-16(10-23)15(9-18(25)24(19)20)14-3-1-2-4-17(14)22/h1-8,15,26H,9,11H2 |
InChI Key |
FBJOZVUSWMHJOT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)C(CS2)(C3=CC=C(C=C3)Cl)O)C#N)C4=CC=CC=C4F |
Origin of Product |
United States |
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